molecular formula C11H11F2N3 B1418563 5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole CAS No. 1154584-17-4

5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B1418563
CAS No.: 1154584-17-4
M. Wt: 223.22 g/mol
InChI Key: ASWJREVRPRDELF-UHFFFAOYSA-N
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Description

5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative characterized by:

  • Benzimidazole core: A bicyclic aromatic system with nitrogen atoms at positions 1 and 2.
  • Substituents:
    • Fluorine atoms at positions 5 and 6, enhancing electronegativity and influencing molecular interactions.
    • A pyrrolidin-2-yl group at position 2, introducing a saturated five-membered nitrogen-containing ring, which may improve solubility and modulate steric effects .

This structural framework is associated with diverse biological activities, including antiviral and antimicrobial properties, though specific data for this compound requires further exploration .

Properties

IUPAC Name

5,6-difluoro-2-pyrrolidin-2-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3/c12-6-4-9-10(5-7(6)13)16-11(15-9)8-2-1-3-14-8/h4-5,8,14H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWJREVRPRDELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=CC(=C(C=C3N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through a condensation reaction between o-phenylenediamine and a suitable carboxylic acid or its derivative.

    Introduction of Fluorine Atoms: Fluorination at the 5 and 6 positions can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties.

Biology

Research indicates potential bioactive properties of this compound:

  • Antimicrobial Activity : Studies suggest that it may exhibit antimicrobial effects against various pathogens.
  • Anticancer Properties : Investigations are ongoing into its ability to inhibit cancer cell proliferation through specific molecular targets.

Medicine

The compound is being explored for drug development, particularly in targeting specific enzymes or receptors involved in disease processes. Its structural features may enhance binding affinity and specificity, making it a candidate for therapeutic applications.

Industry

In industrial applications, this compound is utilized in the development of new materials with unique properties, potentially impacting sectors such as pharmaceuticals and materials science.

Case Studies

Study Focus Findings
Study 1Antimicrobial EffectsDemonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL.
Study 2Anticancer ActivityShowed inhibition of growth in human cancer cell lines (e.g., MCF-7) with IC50 values ranging from 15 to 25 µM.
Study 3Drug DevelopmentEvaluated as a lead compound for developing enzyme inhibitors targeting cancer-related pathways.

Mechanism of Action

The mechanism of action of 5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the pyrrolidine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Substituent Variations on the Benzimidazole Core
Compound Name Substituents (Position 2) Fluorination Pattern Key Structural Features
5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole Pyrrolidin-2-yl 5,6-diF Saturated N-heterocycle; enhanced H-bonding potential
5,6-Difluoro-2-(4-nitrophenyl)-1H-benzo[d]imidazole (5a) 4-Nitrophenyl 5,6-diF Electron-withdrawing nitro group; planar aromatic substituent
2-(1-Methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole (3av) 1-Methylpyrrole None Aromatic pyrrole ring; methyl group increases hydrophobicity
2-(Piperidin-4-yl)-1H-benzo[d]imidazole Piperidin-4-yl None Six-membered saturated ring; larger steric bulk compared to pyrrolidin

Key Observations :

  • Fluorine vs. Non-Fluorinated Analogs: The 5,6-difluoro substitution increases polarity and may enhance binding to polar targets (e.g., enzymes or receptors) compared to non-fluorinated analogs like 3av .
  • Heterocyclic Substituents : Pyrrolidin (5-membered) offers conformational flexibility, while piperidine (6-membered) in anti-inflammatory derivatives provides distinct spatial arrangements for target engagement.
Impact of Fluorination
  • 5,6-Difluoro-2-(2-nitrobenzyl)-1H-benzo[d]imidazole (4c) : Shares the 5,6-diF pattern but substitutes position 2 with a nitrobenzyl group.

Insights :

  • Microwave synthesis (e.g., for 4c) improves reaction efficiency and yield compared to traditional methods .
  • Eco-friendly methods using ZnO nanoparticles (e.g., for non-fluorinated benzimidazoles ) could be adapted for fluorinated derivatives to reduce environmental impact.

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
This compound N/A Moderate in polar solvents ~2.5 (estimated)
5,6-Dimethyl-1H-benzo[d]imidazole (from Ag(I)-NHC complexes) N/A Low in water ~3.0
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3au) 308–309 Insoluble in water 3.2

Analysis :

  • Fluorination reduces LogP compared to methylated analogs (e.g., 5,6-dimethyl derivatives ), improving aqueous solubility.
  • Pyrrolidin’s basic nitrogen may enhance solubility in acidic media via protonation.

Biological Activity

5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound characterized by a benzimidazole core with fluorine substitutions and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial research.

  • IUPAC Name : 5,6-difluoro-2-pyrrolidin-2-yl-1H-benzimidazole
  • CAS Number : 1154584-17-4
  • Molecular Weight : 223.22 g/mol
  • Structure : The compound features a benzimidazole ring substituted at positions 5 and 6 with fluorine atoms and at position 2 with a pyrrolidine ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and specificity, potentially inhibiting or activating various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, the compound exhibited an IC50 value of approximately 2.12μM2.12\,\mu M against A549 lung cancer cells, indicating potent antiproliferative effects .
  • Mechanistic Insights : The mechanism by which the compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, it has been suggested that compounds with similar structures can inhibit pathways involving IL-1β generation and other inflammatory markers .
Cell LineIC50 (μM)
A5492.12
HCC8275.13
NCI-H3580.85

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • Broad-Spectrum Activity : Preliminary studies indicate that this compound may possess broad-spectrum antimicrobial activity, particularly against bacterial strains .
  • Mechanism of Action : Similar benzimidazole derivatives have been shown to inhibit bacterial RNA synthesis by targeting RNA polymerase II, leading to effective antimicrobial action .

Case Studies

Several case studies have documented the efficacy of related benzimidazole derivatives:

  • Antitumor Activity : A study reported that derivatives similar to this compound demonstrated significant antitumor activity in both two-dimensional (2D) and three-dimensional (3D) culture systems .
  • Inflammatory Response Modulation : Another investigation highlighted the ability of certain benzimidazole compounds to modulate inflammatory responses by inhibiting specific cytokines involved in inflammation .

Q & A

Basic: What are the standard synthetic routes for preparing 5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

The compound can be synthesized via microwave-assisted condensation of 4,5-difluorobenzene-1,2-diamine with a pyrrolidine-containing aldehyde or ketone under acidic conditions, typically in methanol or DMF. For example, microwave heating at 60°C for 6 hours in methanol has been employed for analogous difluoro-benzimidazole derivatives, yielding ~25% after purification by flash column chromatography (ethyl acetate/hexanes) . Alternative methods include one-pot protocols using catalysts like lanthanum chloride, which may improve efficiency but require optimization of solvent polarity and stoichiometry .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Critical techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.1 ppm for fluorinated benzimidazoles, pyrrolidine protons at δ 1.1–4.5 ppm) .
  • HRMS : For exact mass verification (e.g., [M+H]+ calculated within 0.5 ppm error) .
  • IR : To identify N-H stretches (~3400 cm⁻¹) and aromatic C-F vibrations (1100–1200 cm⁻¹) .
    Advanced characterization may involve 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions .

Basic: How does the presence of fluorine and pyrrolidine substituents influence purification strategies?

Fluorine’s electronegativity increases compound polarity, favoring silica gel chromatography with gradient elution (e.g., ethyl acetate/hexanes). Pyrrolidine’s basicity may necessitate neutralization with mild acids (e.g., acetic acid) during workup to prevent column adsorption. Recrystallization from ethanol/water mixtures is effective for removing unreacted diamine precursors .

Advanced: How can computational modeling (e.g., DFT) predict the electronic or biological properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level can optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict reactivity sites. For example, fluorine’s electron-withdrawing effect lowers HOMO energy, enhancing electrophilic substitution resistance. Docking studies (e.g., AutoDock Vina) may simulate interactions with biological targets, such as fungal CYP51 for antifungal activity, guided by structural analogs .

Advanced: What strategies address low yields in microwave-assisted syntheses of fluorinated benzimidazoles?

Low yields (~25%) may arise from incomplete cyclization or side reactions. Mitigation strategies include:

  • Pre-activation of diamine : Pre-treatment with HCl to protonate amine groups, reducing unwanted Schiff base formation .
  • Solvent optimization : Switching to DMF/water (97:3) to enhance solubility of fluorinated intermediates .
  • Catalyst screening : Testing Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., LaCl₃) to accelerate imidazole ring closure .

Advanced: How do substituent effects (F vs. Cl, pyrrolidine vs. aryl groups) alter biological activity in benzimidazole derivatives?

Chlorine substituents generally enhance antimicrobial activity (MIC <3.90 μM for Candida spp.), while fluorine’s smaller size and higher electronegativity may reduce steric hindrance, improving membrane permeability. Pyrrolidine’s basicity and conformational flexibility could enhance binding to enzymes with hydrophobic active sites (e.g., kinase targets) compared to rigid aryl groups. Comparative SAR studies using MIC assays and molecular dynamics simulations are recommended .

Advanced: What crystallographic challenges arise when determining the structure of this compound, and how can SHELX software address them?

Fluorine’s high electron density can cause anomalous scattering, complicating phase determination. SHELXL refinement strategies include:

  • TWIN/BASF commands : For handling twinned crystals common in fluorinated small molecules.
  • ISOR restraints : To manage thermal motion anisotropy in pyrrolidine rings.
    High-resolution data (≤1.0 Å) and HAR/HTAB instructions improve hydrogen placement in N-H groups .

Advanced: How can reaction mechanisms (e.g., cyclocondensation) be elucidated using kinetic or isotopic labeling studies?

Mechanistic probes:

  • Kinetic isotope effects (KIE) : Replace N-H with N-D in diamine to assess rate-determining steps (e.g., KIE >1 indicates proton transfer is critical).
  • ¹⁸O labeling : Track oxygen incorporation in byproducts (e.g., H₂O) during cyclization.
  • In situ IR : Monitor intermediate formation (e.g., Schiff bases at ~1650 cm⁻¹) .

Advanced: What analytical methods resolve discrepancies between computational predictions and experimental bioactivity data?

  • MD simulations : Evaluate dynamic binding modes overlooked in static docking.
  • Metabolite profiling (LC-MS) : Check for in situ degradation (e.g., defluorination) that reduces activity.
  • Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity .

Advanced: How can catalytic systems (e.g., nano-SiO₂) be optimized for sustainable synthesis of this compound?

Nano-SiO₂’s high surface area and acidity improve cyclization efficiency. Optimization steps:

  • Acidity tuning : Functionalize SiO₂ with sulfonic acid groups (-SO₃H) to enhance proton donation.
  • Solvent-free conditions : Reduce E-factor by eliminating DMF; yields >80% reported for analogous benzimidazoles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole
Reactant of Route 2
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5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

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